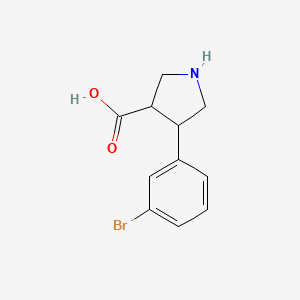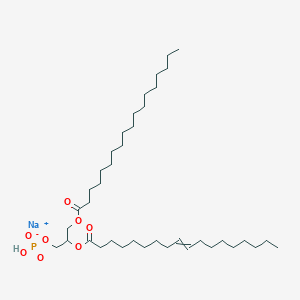
2-Amino-7-methoxy-3h-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-methoxy-3H-phenoxazin-3-one is an organic compound belonging to the class of phenoxazines. Phenoxazines are polycyclic aromatic compounds containing a phenoxazine moiety, which is a linear tricyclic system consisting of two benzene rings joined by a 1,4-oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methoxy-3H-phenoxazin-3-one typically involves the transformation of benzoxazinones into a 2-aminophenol derivative, followed by dimerization . The reaction conditions often include the use of specific catalysts and solvents to facilitate the transformation and dimerization processes.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methoxy-3H-phenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
2-Amino-7-methoxy-3H-phenoxazin-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-7-methoxy-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit histone deacetylases, leading to changes in gene expression and cellular functions . Additionally, it may interfere with other cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
2-Amino-7-methoxy-3H-phenoxazin-3-one can be compared with other similar compounds, such as:
2-Hydroxy-1,4-benzoxazin-3-one (HBOA): A biosynthetic precursor of DIBOA and DIMBOA.
2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one (HMBOA): A degradation product of DIMBOA exuded by wheat.
2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA): A compound with similar structural features and biological activities.
2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA): Another related compound with comparable properties.
These compounds share structural similarities with this compound but may exhibit different chemical and biological properties, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C13H10N2O3 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-amino-7-methoxyphenoxazin-3-one |
InChI |
InChI=1S/C13H10N2O3/c1-17-7-2-3-9-12(4-7)18-13-6-11(16)8(14)5-10(13)15-9/h2-6H,14H2,1H3 |
InChI Key |
DDHPPCVMQOXUFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=C(C(=O)C=C3O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


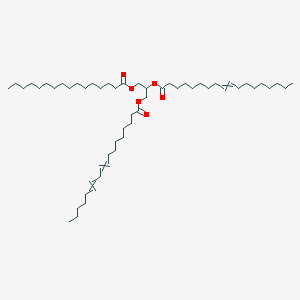

![[2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13385378.png)
![[4-(2,6-Dichloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13385385.png)


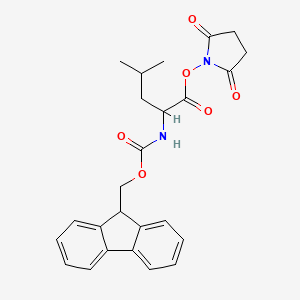
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoicacid](/img/structure/B13385412.png)
![4-[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid](/img/structure/B13385425.png)
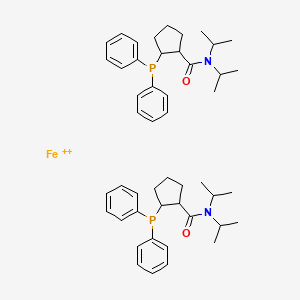
![4-[[4-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385432.png)

